4-Methoxyphenylacetic Anhydride
Overview
Description
4-Methoxyphenylacetic Anhydride is an organic compound that belongs to the class of anhydrides. It is derived from 2-(4-methoxyphenyl)acetic acid, which is a monocarboxylic acid carrying a 4-methoxy substituent. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyphenylacetic Anhydride can be synthesized through the dehydration of 2-(4-methoxyphenyl)acetic acid. This process typically involves the use of dehydrating agents such as acetic anhydride or phosphorus pentoxide under controlled conditions . The reaction is carried out by heating the acid with the dehydrating agent, resulting in the formation of the anhydride.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methoxyphenyl)acetic anhydride may involve more efficient and scalable methods. One common approach is the use of catalytic dehydration, where a catalyst is used to facilitate the removal of water from the acid. This method allows for higher yields and better control over the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenylacetic Anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the anhydride group with a nucleophile such as an alcohol or an amine, resulting in the formation of esters or amides.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic acyl substitution reactions to form esters and amides.
Water: Used in hydrolysis reactions to convert the anhydride back to the carboxylic acid.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
4-Methoxyphenylacetic Anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)acetic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The molecular targets and pathways involved in these reactions include the nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of the leaving group .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: The parent compound from which the anhydride is derived.
Acetic Anhydride: A commonly used anhydride in organic synthesis.
Succinic Anhydride: Another anhydride used in similar types of reactions.
Uniqueness
4-Methoxyphenylacetic Anhydride is unique due to its specific structure, which includes a 4-methoxyphenyl group. This structural feature imparts distinct reactivity and properties compared to other anhydrides, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)acetyl] 2-(4-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-15-7-3-13(4-8-15)11-17(19)23-18(20)12-14-5-9-16(22-2)10-6-14/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAEIXHUXBNTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC(=O)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555634 | |
Record name | (4-Methoxyphenyl)acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3951-10-8 | |
Record name | (4-Methoxyphenyl)acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30555634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxyphenylacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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